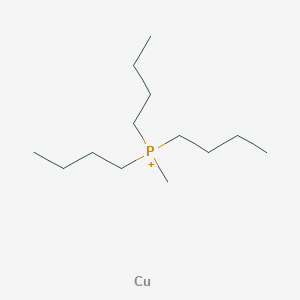
Copper;tributyl(methyl)phosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper;tributyl(methyl)phosphanium is a compound that falls under the category of tertiary phosphines These compounds are characterized by the presence of a phosphorus atom bonded to three organic groups In this case, the phosphorus atom is bonded to three butyl groups and one methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tertiary phosphines, including compounds like copper;tributyl(methyl)phosphanium, typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard reagents with chlorophosphines . For example, the reaction of tributylphosphine with methyl iodide can yield tributyl(methyl)phosphanium iodide, which can then be reacted with a copper salt to form the desired compound.
Industrial Production Methods: Industrial production of such compounds often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and other advanced techniques can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: Copper;tributyl(methyl)phosphanium can undergo various types of chemical reactions, including:
Oxidation: The phosphorus atom can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced under certain conditions to form lower oxidation state species.
Substitution: The butyl or methyl groups can be substituted with other organic groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and organolithium compounds are commonly used.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Lower oxidation state phosphines.
Substitution: Various substituted phosphines depending on the reagents used.
Scientific Research Applications
Copper;tributyl(methyl)phosphanium has several applications in scientific research:
Mechanism of Action
The mechanism by which copper;tributyl(methyl)phosphanium exerts its effects involves its ability to coordinate with metal centers and participate in catalytic cycles. The phosphorus atom can donate electron density to metal centers, stabilizing various oxidation states and facilitating catalytic reactions. The copper ion can also participate in redox reactions, further enhancing the compound’s reactivity .
Comparison with Similar Compounds
Triphenylphosphine: Another tertiary phosphine with three phenyl groups.
Tributylphosphine: Similar to copper;tributyl(methyl)phosphanium but without the methyl group.
Trimethylphosphine: Contains three methyl groups instead of butyl groups.
Uniqueness: this compound is unique due to the presence of both butyl and methyl groups, which can influence its steric and electronic properties. The inclusion of copper also adds to its versatility in catalytic applications .
Properties
CAS No. |
24743-95-1 |
|---|---|
Molecular Formula |
C13H30CuP+ |
Molecular Weight |
280.90 g/mol |
IUPAC Name |
copper;tributyl(methyl)phosphanium |
InChI |
InChI=1S/C13H30P.Cu/c1-5-8-11-14(4,12-9-6-2)13-10-7-3;/h5-13H2,1-4H3;/q+1; |
InChI Key |
FEUSTFVYGWKWFY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[P+](C)(CCCC)CCCC.[Cu] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















